molecular formula C10H8N2O2 B3376645 2-(1H-pyrazol-4-yl)benzoic acid CAS No. 1215918-49-2

2-(1H-pyrazol-4-yl)benzoic acid

Cat. No. B3376645
CAS RN: 1215918-49-2
M. Wt: 188.18 g/mol
InChI Key: LJBWVNZAWKEUNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-pyrazol-4-yl)benzoic acid is a chemical compound with the molecular formula C10H8N2O2 . It is a derivative of benzoic acid, where a pyrazole ring is attached to the benzene ring of the benzoic acid .


Synthesis Analysis

The synthesis of pyrazole derivatives, including this compound, is an area of active research due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . The synthesis often involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring attached to a carboxylic acid group and a pyrazole ring . The pyrazole ring is a heteroaromatic five-membered ring with two adjacent nitrogen atoms .


Chemical Reactions Analysis

Pyrazole derivatives, including this compound, can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . They are known for their diverse and valuable synthetical, biological, and photophysical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a predicted boiling point of 471.5±38.0 °C and a predicted density of 1.355±0.06 g/cm3 . It also has a pKa value of 4.09±0.10, indicating its acidic nature .

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(1H-pyrazol-4-yl)benzoic acid in lab experiments is its low toxicity. It has been shown to have a high safety profile, making it a suitable candidate for use in animal studies. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of 2-(1H-pyrazol-4-yl)benzoic acid. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to explore its potential as a therapeutic agent. Another area of interest is its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. It has been shown to have immunomodulatory effects, and further research is needed to explore its potential in these areas. Finally, there is interest in exploring the use of this compound as a tool for epigenetic research. Its ability to inhibit HDACs makes it a useful tool for studying the role of histone acetylation in gene expression.

Scientific Research Applications

2-(1H-pyrazol-4-yl)benzoic acid has been extensively studied for its potential applications in various scientific fields. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. It has also been studied for its potential use in the treatment of metabolic disorders such as diabetes and obesity.

properties

IUPAC Name

2-(1H-pyrazol-4-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-10(14)9-4-2-1-3-8(9)7-5-11-12-6-7/h1-6H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJBWVNZAWKEUNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CNN=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1215918-49-2
Record name 2-(1H-pyrazol-4-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-pyrazol-4-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-(1H-pyrazol-4-yl)benzoic acid
Reactant of Route 3
Reactant of Route 3
2-(1H-pyrazol-4-yl)benzoic acid
Reactant of Route 4
Reactant of Route 4
2-(1H-pyrazol-4-yl)benzoic acid
Reactant of Route 5
Reactant of Route 5
2-(1H-pyrazol-4-yl)benzoic acid
Reactant of Route 6
Reactant of Route 6
2-(1H-pyrazol-4-yl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.